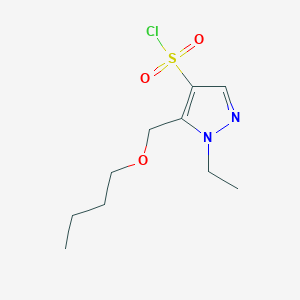![molecular formula C22H17ClN2O3S B2781891 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-24-4](/img/structure/B2781891.png)
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (hereafter referred to as oxadiazole) is a heterocyclic compound that is widely used in scientific research. It is a bicyclic compound that contains two fused rings, one of which is a five-membered ring and the other is a six-membered ring. Oxadiazole is used in a variety of research applications, including drug discovery and development, biochemistry, and molecular biology.
Applications De Recherche Scientifique
Oxadiazole is widely used in scientific research, particularly in drug discovery and development. It is used to synthesize a variety of compounds, including drugs, for use in pre-clinical and clinical studies. Oxadiazole has also been used in biochemistry and molecular biology research, as it is a useful tool for studying the structure and function of proteins. Additionally, oxadiazole has been used in the synthesis of organic compounds and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Oxadiazole acts as an inhibitor of enzymes, particularly cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and by inhibiting their activity, oxadiazole can affect the metabolism of drugs and other compounds. Oxadiazole can also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
Oxadiazole has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-allergic, and anti-tumor properties. It has also been found to have anti-oxidant and anti-microbial activity, as well as neuroprotective effects. Additionally, oxadiazole has been found to have a protective effect against oxidative stress, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
Oxadiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is widely available. Additionally, it has a wide range of applications and can be used to study a variety of biological systems. However, there are some limitations to using oxadiazole in lab experiments. Its mechanism of action is not fully understood, and it can produce toxic side effects in some cases. Additionally, it can be difficult to control the concentration of oxadiazole in a lab experiment, as it is rapidly metabolized by the body.
Orientations Futures
There are several potential future directions for research involving oxadiazole. One potential application is in the development of new drugs and therapies, as oxadiazole has been found to have a variety of biochemical and physiological effects. Additionally, oxadiazole could be used to study the structure and function of proteins, as well as to study the effects of oxidative stress on cells. Finally, oxadiazole could be used to develop new methods for synthesizing organic compounds, as well as for studying the metabolism of drugs and other compounds.
Méthodes De Synthèse
Oxadiazole can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorobenzylsulfonyl chloride with 4-methylphenylhydrazine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields a mixture of 2-{2-[(4-chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and 4-methylphenylhydrazine hydrochloride. The oxadiazole can be isolated from this mixture through a recrystallization process.
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-10-17(11-7-15)21-24-25-22(28-21)19-4-2-3-5-20(19)29(26,27)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLLXEAWPRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)


![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)


![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
